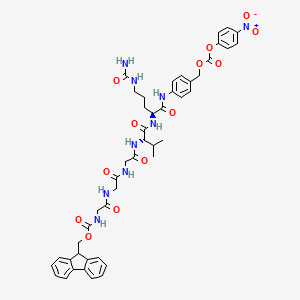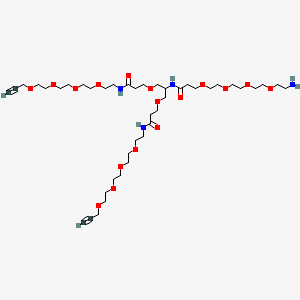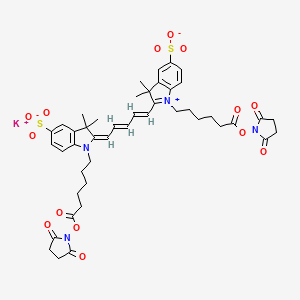
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a piperidinone core substituted with ethyl and trimethoxybenzylidene groups. This compound has been studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties .
Preparation Methods
The synthesis of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 5-8°C . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Chemical Reactions Analysis
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.
Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has demonstrated its anti-inflammatory and anti-cancer properties, particularly in pancreatic cancer cells.
Industry: While its industrial applications are still under exploration, its stability and reactivity make it a potential candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid differentiation protein 2 (MD2), which is part of the toll-like receptor 4 (TLR4) complex. By binding to the hydrophobic region of MD2, the compound blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting the downstream signaling pathways that lead to inflammation . Additionally, its ability to induce apoptosis in cancer cells is attributed to its unsaturated monoketone structure, which enhances its stability and anti-cancer effects .
Comparison with Similar Compounds
1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(2,3,4-trimethoxybenzylidene)-4-piperidinone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Curcumin analogs: These compounds share structural similarities with this compound and have been studied for their anti-inflammatory and anti-cancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on MD2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H33NO7 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+ |
InChI Key |
IOFNKUXFKVPLPF-LQGKIZFRSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)


![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)
